molecular formula C10H7ClN2O3 B3033365 2-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic acid CAS No. 1018578-91-0

2-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic acid

Cat. No.: B3033365
CAS No.: 1018578-91-0
M. Wt: 238.63 g/mol
InChI Key: PSENGFPENKIPMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic acid, commonly referred to as 2-CPA, is a synthetic compound that has been used in a variety of scientific research applications. This compound has been found to have a variety of biochemical and physiological effects and has become increasingly popular in laboratory experiments due to its advantages and limitations.

Scientific Research Applications

2-CPA has been used in a variety of scientific research applications. It has been used in the study of the effects of drugs on the central nervous system and has been used to study the effects of various hormones on the body. It has also been used in the study of gene expression and the regulation of gene expression. Additionally, it has been used in the study of cell signaling pathways and the regulation of cell growth and differentiation.

Mechanism of Action

2-CPA works by binding to specific receptors in the body, such as the GABAA receptor. This binding causes a conformational change in the receptor, which leads to the activation of a specific signaling pathway. This signaling pathway leads to a variety of biochemical and physiological effects, which are discussed in the following section.
Biochemical and Physiological Effects
2-CPA has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the release of neurotransmitters such as GABA and glutamate, which can lead to sedation and relaxation. It has also been found to inhibit the release of hormones such as cortisol and adrenaline, which can lead to decreased stress and anxiety. Additionally, it has been found to inhibit the release of growth factors such as insulin-like growth factor 1, which can lead to decreased cell growth and differentiation.

Advantages and Limitations for Lab Experiments

2-CPA has several advantages and limitations when used in laboratory experiments. One of the main advantages of using 2-CPA is that it is relatively easy to synthesize and is relatively inexpensive compared to other compounds. Additionally, it has a relatively low toxicity and is relatively stable in solution. However, one of the main limitations of using 2-CPA is that it has a relatively short half-life in the body, which can limit its use in long-term experiments.

Future Directions

There are a variety of potential future directions for the use of 2-CPA. One possible future direction is to use 2-CPA as an agonist in the treatment of diseases such as anxiety and depression. Additionally, it could be used as an antagonist in the treatment of drug addiction and alcoholism. Additionally, it could be used as a tool to study the effects of various hormones on the body, as well as the effects of various drugs on the central nervous system. Finally, it could be used to study the regulation of gene expression and the regulation of cell growth and differentiation.

Properties

IUPAC Name

2-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O3/c11-7-3-1-2-6(4-7)10-13-12-8(16-10)5-9(14)15/h1-4H,5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSENGFPENKIPMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NN=C(O2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic acid
Reactant of Route 2
2-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic acid
Reactant of Route 3
2-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic acid
Reactant of Route 4
Reactant of Route 4
2-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic acid
Reactant of Route 5
2-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic acid
Reactant of Route 6
Reactant of Route 6
2-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic acid

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